N-(3-methoxypropyl)-3-methylcyclohexan-1-amine
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Overview
Description
N-(3-methoxypropyl)-3-methylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a methyl group and an amine group attached to a 3-methoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-3-methylcyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylcyclohexanone and 3-methoxypropylamine.
Reductive Amination: The key step is the reductive amination of 3-methylcyclohexanone with 3-methoxypropylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures (20-40°C). The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and flow rates) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-3-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the amine group, potentially converting it to secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures (50-70°C).
Major Products
Oxidation: Formation of 3-methylcyclohexanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
N-(3-methoxypropyl)-3-methylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various conditions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-(3-methoxypropyl)-3-methylcyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the methoxypropyl chain may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxypropyl)cyclohexanamine
- N-(3-methoxypropyl)-2-methylcyclohexan-1-amine
- N-(3-methoxypropyl)-4-methylcyclohexan-1-amine
Uniqueness
N-(3-methoxypropyl)-3-methylcyclohexan-1-amine is unique due to the specific positioning of the methyl group on the cyclohexane ring, which can influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in research and development.
Properties
IUPAC Name |
N-(3-methoxypropyl)-3-methylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-10-5-3-6-11(9-10)12-7-4-8-13-2/h10-12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVSKJXXEAHNKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NCCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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